molecular formula C19H23F2N5O2 B1684656 BI-D1870 CAS No. 501437-28-1

BI-D1870

Cat. No.: B1684656
CAS No.: 501437-28-1
M. Wt: 391.4 g/mol
InChI Key: DTEKTGDVSARYDS-UHFFFAOYSA-N
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Description

BI-D1870 is a small molecule inhibitor that specifically targets the p90 ribosomal S6 kinase (RSK) family. This compound has gained attention due to its potential therapeutic applications, particularly in cancer research. This compound is known for its ability to inhibit the activity of RSK isoforms, which play crucial roles in various cellular processes, including growth, survival, and motility .

Biochemical Analysis

Biochemical Properties

BI-D1870 interacts with RSK isoforms, specifically RSK1, RSK2, RSK3, and RSK4 . It inhibits these isoforms in vitro with an IC50 of 10-30 nM, but does not significantly inhibit ten other AGC kinase members and over 40 other protein kinases tested at 100-fold higher concentrations . This suggests that this compound has a high degree of specificity for RSK isoforms.

Cellular Effects

This compound has been shown to have a dose-responsive antiproliferative effect on various cancer cell lines . It inhibits the downstream RSK target YB-1 and causes apoptosis as evidenced by PARP cleavage, activation of the caspase cascade, and the presence of pyknotic nuclei . In addition, this compound also induces G2/M arrest by modulating the expression of p21 and other cell cycle regulators .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of RSK isoforms . It acts as an ATP-competitive inhibitor, preventing the phosphorylation of substrates for RSK . This inhibition disrupts the normal functioning of these kinases, leading to changes in cell proliferation, survival, and motility .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to induce apoptosis preferentially in a p21-deficient background . Additionally, this compound induces a strong transcription and p53-independent accumulation of p21 protein and protects cells from gamma irradiation-induced apoptosis, driving them into senescence even in the absence of gamma irradiation .

Metabolic Pathways

This compound is involved in the PI3K-Akt-mTORC1 signaling pathway . It inhibits the phosphorylation of downstream RPS6 and 4E BP1 proteins, thereby inhibiting protein translation and microtubule formation .

Transport and Distribution

It is known to be cell-permeable , suggesting that it can freely diffuse across cell membranes to reach its target sites.

Preparation Methods

BI-D1870 is synthesized through a series of chemical reactions involving the formation of a dihydropteridinone core. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

BI-D1870 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents.

    Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in substitution reactions where functional groups on the molecule are replaced with other groups. .

Scientific Research Applications

    Cancer Research: BI-D1870 has shown promising results in inhibiting the proliferation of cancer cells, particularly in neuroblastoma and oral squamous cell carcinoma. .

    Cell Biology: The compound is used to study the role of RSK isoforms in cellular processes such as growth, survival, and motility.

    Drug Development: this compound serves as a lead compound for the development of new inhibitors targeting RSK isoforms.

Comparison with Similar Compounds

BI-D1870 is unique in its specificity and potency towards RSK isoforms. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and drug development.

Properties

IUPAC Name

2-(3,5-difluoro-4-hydroxyanilino)-5,7-dimethyl-8-(3-methylbutyl)-7H-pteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5O2/c1-10(2)5-6-26-11(3)18(28)25(4)15-9-22-19(24-17(15)26)23-12-7-13(20)16(27)14(21)8-12/h7-11,27H,5-6H2,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEKTGDVSARYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CN=C(N=C2N1CCC(C)C)NC3=CC(=C(C(=C3)F)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648506
Record name 2-(3,5-Difluoro-4-hydroxyanilino)-5,7-dimethyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501437-28-1
Record name 2-(3,5-Difluoro-4-hydroxyanilino)-5,7-dimethyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3,5-Difluoro-4-hydroxyphenyl)amino]-7,8-dihydro-5,7-dimethyl-8-(3-methylbutyl)-6(5H)-pteridinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN44M8WHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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